![molecular formula C22H21N3O4 B2424529 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide CAS No. 877657-74-4](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide
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Description
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Scientific Research Applications
- The compound’s unique benzofuro[3,2-d]pyrimidine scaffold makes it a potential candidate for drug discovery. Researchers have explored its derivatives as inhibitors of specific enzymes or receptors, aiming to develop novel therapeutics .
- Some pyrido[2,3-d]pyrimidin-7(8H)-ones, structurally related to our compound, have been designed as selective orally bioavailable TTK inhibitors. These molecules could play a role in cancer treatment .
- Novel 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, synthesized from related precursors, were tested in vitro for their ability to inhibit cancer cell growth. Investigating the compound’s impact on specific cancer cell lines could yield valuable insights .
- A derivative containing the pyrrolo[3,2-d]pyrimidine core was found to be a potent inhibitor of PNP. PNP plays a role in purine metabolism, and inhibiting it selectively could have implications in immunosuppression and cancer therapy .
- The compound’s ortho C–H arylation has been explored using palladium catalysis. This method allows the direct functionalization of C–H bonds, leading to the synthesis of biphenyl-containing pyrrolo[2,3-d]pyrimidines. Such synthetic approaches contribute to the toolbox of organic chemists .
- Researchers have investigated the compound’s effects on various biological targets, including enzymes, receptors, and cellular pathways. Understanding its interactions with specific proteins or nucleic acids can guide further studies .
Medicinal Chemistry and Drug Development
Threonine Tyrosine Kinase (TTK) Inhibition
Cancer Cell Growth Inhibition
Purine Nucleoside Phosphorylase (PNP) Inhibition
Organic Synthesis and Methodology
Biological Activity Profiling
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine with N-isopropylacetamide.", "Starting Materials": [ "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine", "N-isopropylacetamide", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "DCC (dicyclohexylcarbodiimide)", "DCM (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "To a stirred solution of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine (1.0 equiv) in DMF, add Et3N (1.2 equiv) and N-isopropylacetamide (1.1 equiv).", "Cool the reaction mixture to 0-5°C and add DCC (1.2 equiv) in DCM dropwise.", "Stir the reaction mixture at room temperature for 12-24 hours.", "Filter the precipitated dicyclohexylurea and wash the filter cake with DCM.", "Concentrate the filtrate under reduced pressure and dissolve the residue in DCM.", "Wash the organic layer with NaHCO3 solution, brine, and water successively.", "Dry the organic layer over Na2SO4 and concentrate under reduced pressure.", "Purify the residue by column chromatography to obtain the desired product." ] } | |
CAS RN |
877657-74-4 |
Molecular Formula |
C22H21N3O4 |
Molecular Weight |
391.427 |
IUPAC Name |
2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H21N3O4/c1-13(2)23-18(26)12-24-19-16-6-4-5-7-17(16)29-20(19)21(27)25(22(24)28)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,23,26) |
InChI Key |
QPENFXBZEPFXAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC(C)C |
solubility |
not available |
Origin of Product |
United States |
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